molecular formula C7H16ClNO B7451220 2-(Methoxymethyl)-2-methylpyrrolidine hcl

2-(Methoxymethyl)-2-methylpyrrolidine hcl

Cat. No.: B7451220
M. Wt: 165.66 g/mol
InChI Key: ZABHLAREVDLBQN-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-2-methylpyrrolidine hydrochloride is a chemical compound with the molecular formula C7H15NOCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-2-methylpyrrolidine hydrochloride typically involves the reaction of 2-methylpyrrolidine with methoxymethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 2-(Methoxymethyl)-2-methylpyrrolidine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-2-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-(Methoxymethyl)-2-methylpyrrolidine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrrolidine: The parent compound without the methoxymethyl group.

    N-Methylpyrrolidine: A similar compound with a methyl group attached to the nitrogen atom.

    2-(Ethoxymethyl)-2-methylpyrrolidine: A compound with an ethoxymethyl group instead of a methoxymethyl group.

Uniqueness

2-(Methoxymethyl)-2-methylpyrrolidine hydrochloride is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(methoxymethyl)-2-methylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(6-9-2)4-3-5-8-7;/h8H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABHLAREVDLBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)COC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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